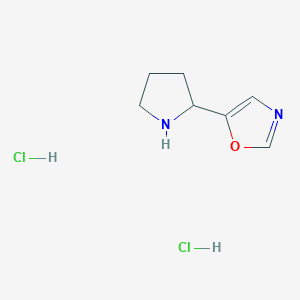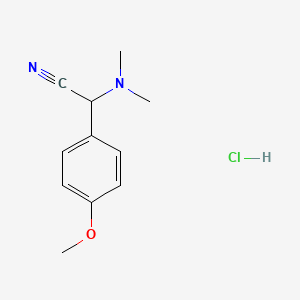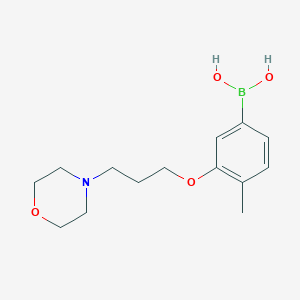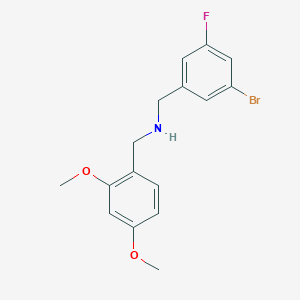
(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and are commonly used in organic synthesis .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of organometallic reagents with boranes . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
Boronic acids are planar compounds with sp2-hybridized boron atoms. The boron atom contains an empty p-orbital, allowing it to form stable five-membered cyclic structures with diols .Chemical Reactions Analysis
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . They can also participate in other types of reactions, such as Stille couplings and microwave-heated heterogeneous palladium-catalyzed reactions .Physical And Chemical Properties Analysis
Boronic acids are generally stable and easy to handle. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid” can be used as an organoboron reagent in this reaction .
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid” can be used in the synthesis of these borinic acid derivatives .
Palladium-Catalyzed Stille Cross-Couplings
“(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid” can be used in the palladium-catalyzed Stille cross-couplings . This reaction is used to form carbon-carbon bonds between two organic compounds .
Microwave-Heated Heterogeneous Palladium (Pd)-Catalyzed Reactions
“(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid” can be used in microwave-heated heterogeneous palladium (Pd)-catalyzed reactions . These reactions are used to accelerate chemical reactions and improve their efficiency .
Synthesis of Fluorophores
“(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid” can be used in the synthesis of fluorophores . For instance, it was used in the synthesis of a red fluorophore, a xanthene analog .
Hydrolysis Reactions
“(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid” can be used in hydrolysis reactions . For example, a recent method reported by Zou et al. used water instead of HCl for the hydrolysis, enabling the synthesis of diketal in a good yield .
Wirkmechanismus
Target of Action
Boronic acids are known to interact with cis-diols, which are commonly found in carbohydrates . This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
Mode of Action
The mode of action of (3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid involves its interaction with its targets. Boronic acids can form fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally forming five-/six-membered cyclic boronic esters . This interaction is dynamic and covalent, allowing boronic acids to be used as reversible covalent inhibitors .
Biochemical Pathways
Boronic acids are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
Boronic acids are known to be relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of (3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid.
Result of Action
The interaction of boronic acids with cis-diols allows them to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
Action Environment
Boronic acids are known to be relatively stable, readily prepared, and generally environmentally benign . These properties could potentially influence the action, efficacy, and stability of (3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[di(propan-2-yl)amino]methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-7-12(14(17)18)5-6-13(11)15/h5-7,9-10,17-18H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIDOBCANTITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)





![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)



